![molecular formula C17H22N6O2 B2885080 7-ethyl-3-methyl-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1013990-51-6](/img/structure/B2885080.png)
7-ethyl-3-methyl-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-ethyl-3-methyl-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
BenchChem offers high-quality 7-ethyl-3-methyl-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-ethyl-3-methyl-1-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Activity
A significant application of related chemical structures involves the synthesis and evaluation of their cytotoxic activity against various cancer cell lines. For instance, derivatives of benzo[b][1,6]naphthyridines, which share a complex heterocyclic backbone similar to the compound , were synthesized and tested for growth inhibitory properties. These compounds demonstrated potent cytotoxicity, with some exhibiting IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. A few were even tested in vivo against colon tumors in mice, showing promising curative potential (Deady et al., 2003).
Potential Inhibitors of Biosynthesis Pathways
Another research avenue explores the potential of purine derivatives as inhibitors in the biosynthesis of adenosine monophosphate (AMP). The study on purinyl derivatives highlighted their significance as potential inhibitors, which could have implications for therapeutic interventions targeting specific biosynthetic pathways (Wanner et al., 1978).
Antiproliferative and Antioxidant Activities
Modified purine homo-N-nucleosides containing pyrazole or 2-pyrazoline moiety have been synthesized and evaluated for their antiproliferative and antioxidant activities. These compounds, similar in structural complexity to the queried chemical, showed moderate antiproliferative activity and varied antioxidant properties, highlighting the diverse biological activities possible from modifications of the purine core (Thalassitis et al., 2014).
Development of Metal-mediated Base Pairs
Research on 6-pyrazolylpurine derivatives, akin to the structural framework of the provided chemical, has paved the way for the development of metal-mediated base pairs in nucleic acids. This innovative approach introduces artificial nucleobases that can recognize canonical nucleobases through metal coordination, offering a new method for designing nucleic acid structures with enhanced functionalities (Sinha et al., 2015).
properties
IUPAC Name |
7-ethyl-3-methyl-1-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-7-9-22-15(24)13-14(20(6)17(22)25)18-16(21(13)8-2)23-12(5)10(3)11(4)19-23/h7H,1,8-9H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRFOCQZBMSJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-3-methyl-1-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.